

In-depth Technical Guide on the Biological Activity of SKLB-11A

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Compound of Interest		
Compound Name:	SKLB-11A	
Cat. No.:	B5882590	Get Quote

Notice to the Reader: Comprehensive searches for the biological activity of a compound designated "SKLB-11A" have yielded no specific results. Publicly available scientific literature and databases do not contain information pertaining to a molecule with this exact name. It is possible that "SKLB-11A" is a misnomer, an internal compound designation not yet in the public domain, or a typographical error.

This guide will instead provide an in-depth overview of the biological activities of other well-documented small molecules from the SKLB (State Key Laboratory of Biotherapy) series, including SKLB-14b, SKLB-C05, and SKLB-850. These compounds have demonstrated significant potential in preclinical cancer research.

SKLB-14b: A Novel Microtubule-Destabilizing Agent

SKLB-14b is a hydroxamic acid-based microtubule-destabilizing agent with potent anti-tumor and anti-multidrug resistance properties.[1]

Mechanism of Action

SKLB-14b functions by binding to the colchicine site of tubulin, which in turn inhibits tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[1] Notably, while it is a hydroxamic acid derivative, it does not inhibit histone deacetylases (HDACs).[1]

Preclinical Efficacy

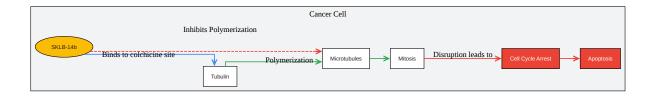


In Vitro Activity: SKLB-14b has demonstrated low nanomolar IC50 values across a wide range of human cancer cell lines, including those that are sensitive and those that exhibit multidrug resistance.[1]

In Vivo Activity: In xenograft models, SKLB-14b has shown potent anti-tumor effects. In models of sensitive (A2780S, HCT116) and resistant (A2780/T) cancers, SKLB-14b was effective.[1] Furthermore, in a patient-derived xenograft (PDX) model of osimertinib-resistant non-small cell lung cancer (NSCLC), a 50 mg/kg dose of SKLB-14b administered every two days resulted in a 70.6% inhibition of tumor growth, which was superior to the 59.7% inhibition observed with paclitaxel.[1]

Signaling Pathway

The primary signaling pathway affected by SKLB-14b is the one governing microtubule dynamics, which is crucial for mitosis. By destabilizing microtubules, SKLB-14b triggers the mitotic checkpoint, leading to cell cycle arrest and subsequent apoptosis.



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Caption: Mechanism of action of SKLB-14b in cancer cells.

SKLB-C05: A Selective TOPK Inhibitor

SKLB-C05 is a selective inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), which is a member of the mitogen-activated protein kinase (MAPK) signaling pathway.[2]



Mechanism of Action

TOPK is overexpressed in various cancers, including colorectal carcinoma (CRC), and is associated with poor prognosis.[2] SKLB-C05 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK, leading to the downregulation of its downstream signaling pathways.[2]

Preclinical Efficacy

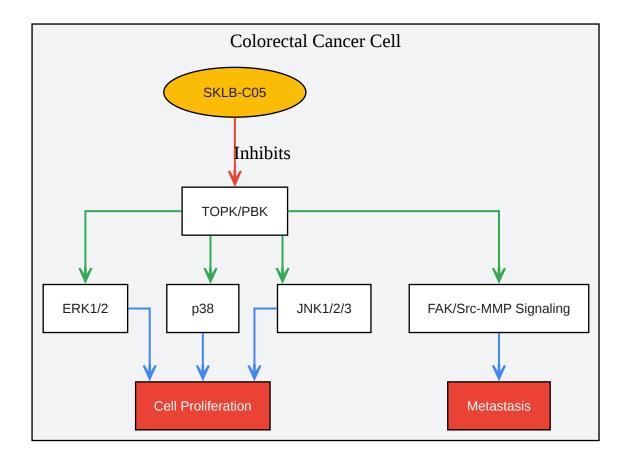
In Vitro Activity: SKLB-C05 exhibits subnanomolar inhibitory potency against TOPK and shows excellent cytotoxicity, as well as anti-migration and anti-invasion activity in CRC cells with high TOPK expression.[2] It has been shown to induce apoptosis and disrupt the cell cycle in these cells.[2]

In Vivo Activity: Oral administration of SKLB-C05 has demonstrated significant anti-tumor effects in vivo. In CRC tumor xenograft models, doses of 10 and 20 mg/kg/day dramatically reduced tumor growth and completely suppressed hepatic metastasis of HCT116 cells.[2]

Signaling Pathway

SKLB-C05's inhibition of TOPK affects several downstream signaling pathways critical for cancer cell survival and proliferation. These include the extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK) pathways.[2] Additionally, it downregulates the FAK/Src-MMP signaling pathway, which is involved in cell migration and invasion.[2]





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Caption: Signaling pathway inhibited by SKLB-C05.

SKLB-850: A Multi-kinase Inhibitor

SKLB-850 is an orally available inhibitor that targets multiple kinases, including spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2).[3] These kinases are considered potential therapeutic targets in B cell lymphoma (BCL).[3]

Mechanism of Action

By simultaneously inhibiting Syk, Src, and JAK2, SKLB-850 disrupts several signaling pathways that are crucial for the proliferation and survival of BCL cells.

Preclinical Efficacy

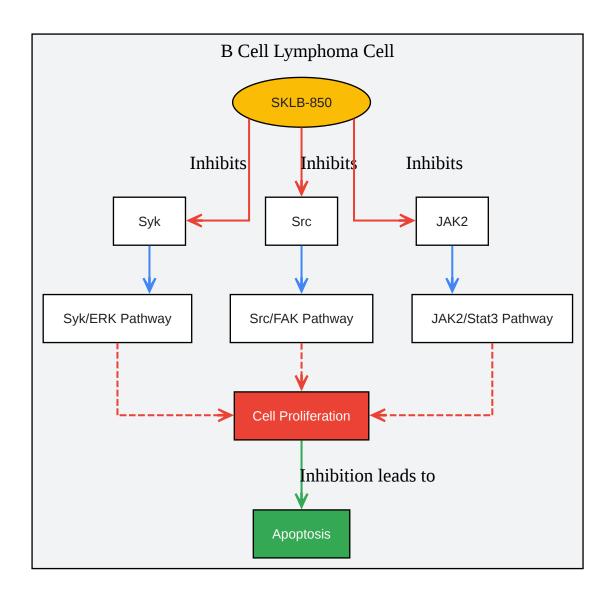


In Vitro Activity: SKLB-850 has been shown to significantly inhibit the proliferation of BCL cells and induce their apoptosis.[3] It also reduces the secretion of chemokines such as CCL3, CCL4, and CXCL12.[3]

In Vivo Activity: In BCL xenograft models (Ramos and HBL-1), oral administration of SKLB-850 led to a dose-dependent suppression of tumor growth.[3] Immunohistochemical analysis of the tumor tissues confirmed that SKLB-850 effectively inhibited the activation of the Syk/ERK, Src/FAK, and JAK2/Stat3 pathways.[3]

Signaling Pathways

SKLB-850's multi-targeted approach allows it to interfere with several oncogenic signaling cascades simultaneously.





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Caption: Multi-kinase inhibition by SKLB-850 in BCL.

Summary and Future Directions

While information on **SKLB-11A** is not available, the SKLB series of compounds demonstrates a promising and diverse pipeline of potential anti-cancer agents. The examples of SKLB-14b, SKLB-C05, and SKLB-850 highlight different strategies for targeting cancer, including microtubule disruption, specific kinase inhibition, and multi-targeted approaches. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of these and other compounds from the SKLB portfolio. Researchers interested in **SKLB-11A** are encouraged to consult forthcoming publications or contact the State Key Laboratory of Biotherapy directly for more information.

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References

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- 2. Novel selective TOPK inhibitor SKLB-C05 inhibits colorectal carcinoma growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models PubMed [pubmed.ncbi.nlm.nih.gov]
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